molecular formula C19H21NO5 B4425168 N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B4425168
M. Wt: 343.4 g/mol
InChI Key: STQMSSXTFAEGSE-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide, also known as APTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. APTB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and temperature.

Mechanism of Action

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide works by selectively blocking the TRPV1 channel, which is involved in the perception of pain and temperature. TRPV1 channels are activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, TRPV1 channels allow calcium ions to enter the cell, leading to depolarization and the perception of pain or heat. This compound binds to a specific site on the TRPV1 channel, preventing it from opening and blocking calcium influx.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its effects on the TRPV1 channel. By blocking the TRPV1 channel, this compound reduces the perception of pain and temperature. This compound has also been shown to have anti-inflammatory effects, which could be related to its effects on TRPV1 channels. In addition, this compound has been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is that it is a selective TRPV1 antagonist, meaning that it specifically targets this channel without affecting other ion channels. This makes it a useful tool for studying the role of TRPV1 channels in various physiological processes. However, a limitation of this compound is that it has relatively low potency compared to other TRPV1 antagonists, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent TRPV1 antagonists based on the structure of this compound. Another area of research is the potential use of this compound as an anti-cancer agent, which could be explored further through in vivo studies. Finally, the role of TRPV1 channels in other physiological processes, such as inflammation and metabolism, could be further investigated using this compound as a tool.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of TRPV1 channels in pain perception. This compound has been shown to block TRPV1 channels in vitro and in vivo, leading to a reduction in pain sensation. This makes this compound a potential therapeutic agent for the treatment of pain.
In addition to its potential as a pain medication, this compound has also been studied for its effects on other physiological processes. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-5-10-25-15-8-6-14(7-9-15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQMSSXTFAEGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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